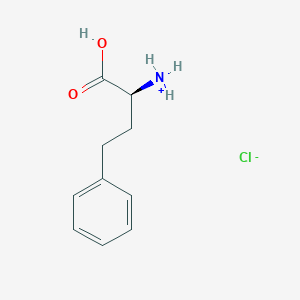

(S)-2-Amino-4-phenylbutanoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBMONIBOQCTCF-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-4-phenylbutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-Homophenylalanine hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical research and development. Its structural similarity to phenylalanine, with an extended carbon chain, provides a unique building block for the synthesis of novel peptides and small molecule therapeutics. A thorough understanding of its physical properties is paramount for its effective application in drug design, formulation, and manufacturing. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its chemical identity, physicochemical properties, solubility, and spectral data, alongside practical guidance on its handling and analysis.

Chemical Identity and Structure

This compound is the hydrochloride salt of the (S)-enantiomer of 2-amino-4-phenylbutanoic acid. The presence of the chiral center at the alpha-carbon is a key feature, influencing its biological activity and interactions.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | L-Homophenylalanine hydrochloride | [1][2] |

| CAS Number | 105382-09-0 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Chemical Structure | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various experimental and physiological conditions.

Physical State and Appearance

This compound is a white to off-white crystalline powder at room temperature.

Melting Point

The melting point is a crucial indicator of purity. For this compound, a consistent melting point with decomposition is reported.

| Melting Point | Source |

| 262-265 °C (decomposes) | [1] |

Note: The decomposition indicates that the compound breaks down upon melting, a factor to consider in thermal processing.

Optical Rotation

As a chiral molecule, this compound exhibits optical activity, which is a key parameter for confirming its enantiomeric purity.

| Optical Rotation ([α]²⁰/D) | Conditions | Source |

| +38° | c = 1 in 3 M HCl | [1] |

Expert Insight: The specific rotation is a critical quality control parameter. Any significant deviation from this value may indicate the presence of the (R)-enantiomer or other impurities.

Solubility Profile

The solubility of a drug candidate is a primary determinant of its bioavailability and formulation possibilities. While direct solubility data for the hydrochloride salt in a wide range of organic solvents is limited, valuable insights can be drawn from studies on the free amino acid, L-homophenylalanine.

Aqueous Solubility

A study on L-homophenylalanine revealed that its aqueous solubility is pH-dependent. The hydrochloride salt, being acidic, is expected to have good aqueous solubility. The solubility of the free amino acid is lowest around its isoelectric point and increases significantly in acidic and basic conditions.

Experimental Data for L-Homophenylalanine (Free Amino Acid):

| Temperature | pH | Molar Solubility (mol%) |

| 298 K | ~6 (pI) | 0.0075 |

| 328 K | 1.07 | 0.278 |

This data suggests that the hydrochloride salt will be readily soluble in aqueous media.

Solubility in Organic Solvents

While specific quantitative data for the hydrochloride salt is scarce, based on the properties of similar amino acid hydrochlorides, a general solubility profile can be inferred:

-

High Solubility: Water, Methanol

-

Moderate Solubility: Ethanol

-

Low to Insoluble: Dichloromethane, Ethyl Acetate, Hexanes

Protocol for Solubility Determination (Gravimetric Method):

-

Prepare saturated solutions of this compound in the desired solvents at a constant temperature.

-

Equilibrate the solutions for a sufficient period (e.g., 24 hours) with continuous stirring.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Evaporate the solvent completely under vacuum.

-

Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in D₂O) Chemical Shifts:

-

~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~4.0 ppm (t, 1H): Alpha-proton (CH-NH₃⁺).

-

~2.7 ppm (t, 2H): Methylene protons adjacent to the phenyl group (CH₂-Ph).

-

~2.1-2.3 ppm (m, 2H): Methylene protons adjacent to the alpha-carbon (CH₂-CH).

Expert Insight: The diastereotopic nature of the benzylic protons may lead to a more complex multiplet than a simple triplet, depending on the solvent and resolution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Key IR Absorption Bands (KBr pellet):

-

~2500-3300 cm⁻¹ (broad): N-H stretching of the ammonium group (NH₃⁺) and O-H stretching of the carboxylic acid.

-

~1730-1750 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1500-1600 cm⁻¹: N-H bending of the ammonium group.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (ESI+):

-

[M+H]⁺: The molecular ion peak corresponding to the free base (C₁₀H₁₃NO₂) would be observed at m/z 180.10.

-

Loss of H₂O: A fragment corresponding to the loss of water from the molecular ion.

-

Loss of COOH: A fragment resulting from the cleavage of the carboxylic acid group.

-

Tropylium ion: A characteristic fragment at m/z 91 arising from the benzyl group.

Handling and Safety

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related 4-Amino-3-phenylbutanoic acid hydrochloride, the following precautions should be observed.[3]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If skin irritation occurs, get medical advice.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Logical and Experimental Workflows

The following diagrams illustrate key workflows for the characterization and use of this compound.

Caption: Logical flow from verification to application.

Conclusion

This compound is a valuable chiral building block with well-defined physicochemical properties. Its consistent melting point and specific optical rotation serve as reliable indicators of its identity and purity. While comprehensive solubility and spectral data for the hydrochloride salt itself are not fully available in the public domain, this guide provides a robust framework based on data from closely related analogues and predictive methodologies. Adherence to appropriate safety and handling protocols is essential for its use in a research and development setting. This technical guide serves as a foundational resource for scientists and researchers, enabling the informed and effective application of this compound in the advancement of pharmaceutical sciences.

References

- Sigma-Aldrich. Safety Data Sheet for L-β-Homophenylalanine hydrochloride. (2025).

-

PubChem. Compound Summary for (S)-2-amino-4-phenylbutanoic acid.[Link].

-

ChemBK. This compound.[Link].

-

Sadeghi, M., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances, 14(16), 11333-11344. [Link].

Sources

(S)-2-Amino-4-phenylbutanoic acid hydrochloride chemical structure

An In-Depth Technical Guide to (S)-2-Amino-4-phenylbutanoic acid hydrochloride for Advanced Research and Pharmaceutical Development

Foreword: Beyond the Proteome

In the landscape of modern drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids has opened new frontiers. These unique building blocks, which lie outside the canonical set of twenty protein-building amino acids, offer chemists and pharmacologists a sophisticated toolkit to modulate the structure, stability, and biological activity of peptides and small molecules. Among these, (S)-2-Amino-4-phenylbutanoic acid, commonly known as L-Homophenylalanine, stands out for its utility and versatility. This guide provides an in-depth technical overview of its hydrochloride salt, a stable and readily usable form for researchers. We will delve into its fundamental structure, synthesis, analytical characterization, and critical applications, grounding our discussion in the practical insights required for laboratory application and drug development workflows.

Core Identity: Structure and Physicochemical Profile

This compound is the hydrochloride salt of L-Homophenylalanine, an alpha-amino acid that is a higher homologue of the proteinogenic amino acid L-phenylalanine, containing an additional methylene group in its side chain. This seemingly minor structural extension has significant implications for its conformational flexibility and its interactions within biological systems.

Molecular Structure and Stereochemistry

The defining feature of this molecule is its stereochemistry at the alpha-carbon, designated as '(S)' according to the Cahn-Ingold-Prelog priority rules. This configuration is crucial, as the biological activity of chiral molecules is often enantiomer-dependent. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a significant practical advantage in experimental settings.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its effective use in synthesis and formulation. The key properties of L-Homophenylalanine hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| CAS Number | 105382-09-0 (S-isomer HCl) | [1][2] |

| Melting Point | 262-265 °C (decomposes) | [1] |

| Appearance | White crystalline solid | [3] |

| Optical Activity | [α]20/D +38° (c=1 in 3M HCl) | |

| Storage | Room temperature, sealed in a dry, inert atmosphere | [1][2] |

Synthesis and Chiral Integrity: A Scientist's Perspective

The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry. The goal is not merely to construct the molecular backbone but to control its three-dimensional arrangement with high fidelity. For (S)-2-Amino-4-phenylbutanoic acid, both chemical and biocatalytic methods have proven effective.

Asymmetric Enzymatic Synthesis (A Preferred Route)

From an efficiency and sustainability standpoint, enzymatic synthesis is often superior to classical chemical methods. The use of transaminases for the asymmetric synthesis of L-Homophenylalanine from its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid (OPBA), is a well-established and highly stereoselective method.[4][5]

Causality Behind the Method: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule (like L-aspartate or L-glutamate) to a keto acid acceptor.[4][6] The enzyme's active site is inherently chiral, which allows it to distinguish between the two faces of the planar keto acid substrate. This forces the incoming amino group to add from a specific direction, resulting in the formation of predominantly one enantiomer (in this case, the S-isomer). This process, known as asymmetric synthesis, circumvents the need for a separate chiral resolution step, which is often inefficient.[7]

Caption: Generalized workflow for the asymmetric enzymatic synthesis of L-HPA·HCl.

Classical Chemical Synthesis and Resolution

Alternatively, L-Homophenylalanine can be synthesized as a racemic mixture (a 50:50 mix of S and R enantiomers) through traditional organic chemistry routes, such as the Strecker or hydantoin synthesis. The critical, and often most challenging, step is the subsequent separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. This process is known as chiral resolution.[7]

Methods for Chiral Resolution:

-

Diastereomeric Crystallization: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.

-

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP).[8] The two enantiomers interact differently with the CSP, causing them to elute at different times, thus enabling their separation.[9]

Expert Insight: While chemically robust, these methods often result in a theoretical maximum yield of only 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled. This makes enzymatic routes, which can achieve theoretical yields approaching 100% with high enantiomeric excess, more attractive for industrial-scale production.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique analytical approach ensures a self-validating system where data from one method corroborates the findings of another.

Caption: Logical workflow for the comprehensive analytical characterization of L-HPA·HCl.

Step-by-Step Analytical Protocols (Generalized)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by observing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

-

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the ethyl linker (-CH₂-CH₂-), the alpha-proton (-CH-), and the exchangeable amine protons.

-

Expected ¹³C NMR signals: Resonances for the carboxyl carbon, the aromatic carbons, the aliphatic carbons, and the alpha-carbon.

-

B. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the free base.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 180.1, where M is the mass of the free amino acid (C₁₀H₁₃NO₂).[10]

-

C. Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity (enantiomeric excess, %ee).

-

Protocol:

-

Select a suitable chiral stationary phase (CSP) known for resolving underivatized amino acids, such as a teicoplanin-based column.[8]

-

Prepare a mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral additive.

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the HPLC system and monitor the elution profile with a UV detector.

-

Expected Result: A high-purity sample of this compound will show a single major peak. The absence of a peak at the retention time corresponding to the (R)-enantiomer confirms high enantiomeric purity.

-

Applications in Research and Drug Development

The utility of L-Homophenylalanine lies in its ability to act as a modified building block in peptide synthesis. Incorporating non-proteinogenic amino acids like L-Homophenylalanine can confer desirable properties to a peptide therapeutic.[11][12]

-

Enhanced Proteolytic Stability: The altered side chain can make the adjacent peptide bonds less recognizable to proteases, thereby increasing the peptide's half-life in vivo.

-

Conformational Constraint: The longer side chain can influence the peptide's secondary structure (e.g., alpha-helices or beta-sheets), which can lead to improved receptor binding affinity and selectivity.

-

Pharmacophore Modification: It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension.[11] The homophenylalanine moiety often fits into the hydrophobic pockets of the target enzyme.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[13][14] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[15]

-

Handling: Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[16]

-

Storage: Keep the container tightly closed in a dry, cool place to prevent degradation.[15]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and drug development. Its unique structure, accessible through highly stereoselective enzymatic synthesis, allows researchers to fine-tune the properties of bioactive molecules. A comprehensive understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

-

PubChem. Phenibut - Compound Summary. National Center for Biotechnology Information.

-

Wikipedia. Phenibut. Wikimedia Foundation.

-

MySkinRecipes. (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride.

-

World Health Organization. Pre-Review Report: PHENIBUT. WHO.

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

-

ChemBK. This compound.

-

PubChem. (S)-3-Amino-4-phenylbutanoic acid - Compound Summary. National Center for Biotechnology Information.

-

Sigma-Aldrich. L-Homophenylalanine hydrochloride. Merck KGaA.

-

D'Andrea, S. V., & Ghosh, A. K. (2004). Stereoselective Synthesis of the Nonproteinogenic Amino Acid (2S,3R)-3-Amino-2-hydroxydecanoic Acid from (4S,5S)-4-Formyl-5-vinyl-2-oxazolidinone. The Journal of Organic Chemistry, 69(18), 6245–6248.

-

Sigma-Aldrich. SAFETY DATA SHEET - L-β-Homophenylalanine hydrochloride. Merck KGaA.

-

ACS Omega. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. American Chemical Society.

-

BLDpharm. This compound.

-

Google Patents. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.

-

van der Donk, W. A., & Garg, N. (2004). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Accounts of Chemical Research, 37(6), 355–364.

-

Wikipedia. Chiral resolution. Wikimedia Foundation.

-

WebMD. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

-

TCI Chemicals. SAFETY DATA SHEET - DL-Homophenylalanine.

-

Kim, M. J., et al. (2007). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 119-125.

-

Saghyan, A. S., & Langer, P. (2016). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. In Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.

-

Nishikiori, R., et al. (2013). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 5(19), 5098-5101.

-

PharmaCompass. 4-Amino-3-phenylbutanoic acid.

-

Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

-

Fisher Scientific. SAFETY DATA SHEET - D-Homophenylalanine.

-

Ali, I., et al. (2019). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 24(17), 3072.

-

Chemical Communications. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Royal Society of Chemistry.

-

ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride.

-

Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Merck KGaA.

-

BenchChem. Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride.

-

ChemicalBook. (S)-2-amino-4-phenylbutan-1-ol synthesis.

-

Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.

-

Chem-Impex International. SAFETY DATA SHEET - Fmoc-3-methyl-D-β-homophenylalanine.

-

PharmTech. Exploring the Role of Amino Acid APIs in Drug Development and Formulation.

-

ResearchGate. (PDF) Chiral Resolution with Frozen Aqueous Amino Acids.

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

Sources

- 1. chembk.com [chembk.com]

- 2. 105382-09-0|this compound|BLD Pharm [bldpharm.com]

- 3. cdn.who.int [cdn.who.int]

- 4. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. afgsci.com [afgsci.com]

An In-depth Technical Guide to (S)-2-Amino-4-phenylbutanoic Acid Hydrochloride: A Key Chiral Building Block in Pharmaceutical Synthesis

Introduction: The Significance of Chirality in Drug Design

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. The biological systems with which pharmaceuticals interact are inherently chiral, often leading to significant differences in the pharmacological and toxicological profiles of enantiomers. (S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-Homophenylalanine hydrochloride, is a non-proteinogenic amino acid that serves as a critical chiral building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility lies in the precise spatial arrangement of its functional groups, which allows for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective application in process development and formulation. This compound is a white to off-white crystalline solid.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [2] |

| CAS Number | 105382-09-0 | ChemBK |

| Melting Point | 262-265 °C (decomposition) | [2] |

| Boiling Point | 324.8 °C at 760 mmHg | [2] |

| Storage | Room Temperature, Sealed in Dry Conditions | [2] |

The hydrochloride salt form enhances the stability and solubility of the amino acid in aqueous media, a desirable characteristic for many synthetic transformations.

Enantioselective Synthesis: Crafting the Chiral Architecture

The synthesis of enantiomerically pure (S)-2-Amino-4-phenylbutanoic acid is a critical step in its utilization. Asymmetric synthesis strategies are employed to ensure the desired stereochemistry, as the biological activity of the final drug product often resides in a single enantiomer. One common and efficient approach involves the use of chiral starting materials, such as L-aspartic acid.[3]

Below is a representative, high-level workflow for the enantioselective synthesis of (S)-2-Amino-4-phenylbutanoic acid, which is then converted to its hydrochloride salt.

Caption: A generalized workflow for the enantioselective synthesis of this compound starting from L-aspartic acid.

Experimental Protocol: A Self-Validating Approach

The following is a generalized protocol for the synthesis, emphasizing in-process controls to ensure the integrity of the final product.

-

Protection: The amino group of L-aspartic acid is protected, commonly with a tert-butyloxycarbonyl (Boc) group, and the α-carboxyl group is esterified.

-

Activation and Coupling: The β-carboxyl group is selectively activated to facilitate the introduction of the phenyl group.

-

Purification and In-Process Control: The crude product is purified by chromatography. The structure and purity are confirmed by ¹H NMR and LC-MS.

-

Deprotection: The protecting groups are removed under conditions that do not racemize the chiral center.

-

Salt Formation: The resulting free amino acid is treated with a stoichiometric amount of hydrochloric acid in a suitable solvent, followed by crystallization to yield the hydrochloride salt.

-

Final Product Characterization: The final product is rigorously analyzed to confirm its identity, purity, and enantiomeric excess.

Analytical Characterization: Ensuring Purity and Identity

The comprehensive characterization of this compound is essential for its use in pharmaceutical manufacturing. A suite of analytical techniques is employed to confirm the structure, purity, and chirality of the compound.

Caption: A comprehensive analytical workflow for the characterization of this compound.

Detailed Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, and the methylene protons of the ethyl bridge.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique for determining the enantiomeric purity of the compound.[5]

-

Stationary Phase: A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based CSPs are often effective.[6]

-

Mobile Phase: A mixture of organic solvents, such as hexane and ethanol, with an acidic or basic modifier is typically used.

-

Detection: UV detection is commonly employed, as the phenyl group provides a chromophore.

-

Applications in Drug Development: A Cornerstone for ACE Inhibitors

(S)-2-Amino-4-phenylbutanoic acid is a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[7] These drugs are widely used in the treatment of hypertension and congestive heart failure. The (S)-homophenylalanine moiety is a central pharmacophore unit in many of these drugs.[7]

Examples of ACE inhibitors synthesized using (S)-2-Amino-4-phenylbutanoic acid or its derivatives include:

-

Enalapril

-

Lisinopril

-

Benazepril

-

Quinapril

-

Ramipril

The incorporation of the (S)-2-amino-4-phenylbutanoyl moiety is crucial for the high-affinity binding of these inhibitors to the active site of the ACE enzyme.

Safety and Handling: Ensuring Laboratory Best Practices

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

Conclusion: A Versatile and Indispensable Reagent

This compound is a prime example of the importance of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical handles make it an indispensable precursor for the manufacture of several life-saving drugs, particularly in the class of ACE inhibitors. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in research and development.

References

-

MySkinRecipes. (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. Available at: [Link]

-

PubChem. Phenibut. National Center for Biotechnology Information. Available at: [Link]

- Ahmad, A. L., et al. (2010). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. Journal of Chemical and Natural Resources Engineering, 1(1), 1-10.

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

-

PubMed Central. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Available at: [Link]

-

ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. Available at: [Link]

-

MySkinRecipes. (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

ResearchGate. Various approaches for the synthesis of selected ACE inhibitors building blocks. Available at: [Link]

-

Loba Chemie. L-PHENYLALANINE FOR BIOCHEMISTRY. Available at: [Link]

-

Semantic Scholar. SYNTHESIS OF ANGIOTENSIN-CONVERTING ENZYME (ACE) INHIBITORS: AN IMPORTANT CLASS OF ANTIHYPERTENSIVE DRUGS. Available at: [Link]

-

ChemRxiv. Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Available at: [Link]

-

Chemsrc. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride. Available at: [Link]

-

Scholars Research Library. Modern Development in ACE inhibitors. Available at: [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

-

AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

-

Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

Sources

(S)-2-Amino-4-phenylbutanoic acid hydrochloride solubility data

An In-depth Technical Guide to the Solubility of (S)-2-Amino-4-phenylbutanoic acid hydrochloride

Foreword

(S)-2-Amino-4-phenylbutanoic acid, also known as L-Homophenylalanine, is a non-proteinogenic α-amino acid that serves as a crucial chiral building block in synthetic organic chemistry.[1] Its hydrochloride salt is of particular interest in the pharmaceutical industry, where it is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including angiotensin-converting enzyme (ACE) inhibitors.[2] A thorough understanding of the solubility of this compound is paramount for the design and optimization of crystallization processes, formulation development, and ensuring bioavailability. This guide provides a comprehensive overview of the physicochemical properties, factors influencing solubility, and a detailed experimental protocol for the determination of the solubility of this important compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molar Mass | 215.68 g/mol | [3] |

| Melting Point | 262-265 °C (decomposes) | [3] |

| Appearance | White crystalline powder | Inferred from related compounds |

| CAS Number | 105382-09-0 | [4] |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both the intrinsic characteristics of the solute and the properties of the solvent system.

-

pH: As an amino acid salt, the pH of the aqueous medium will significantly influence the ionization state of the amino and carboxylic acid groups, thereby affecting its solubility. The solubility is expected to be lowest at the isoelectric point (pI) and increase in acidic or alkaline conditions. For the related compound L-Homophenylalanine, a dramatic increase in solubility is observed at pH values below 2.5 and above 9.5.[5]

-

Temperature: The dissolution of most solid compounds is an endothermic process, and therefore, the solubility of this compound is expected to increase with temperature.

-

Solvent Polarity: The presence of polar functional groups (amine and carboxylic acid) suggests that polar solvents will be more effective at solvating this molecule.

-

Crystal Lattice Energy: The stability of the crystal lattice will influence the energy required to break the intermolecular forces and dissolve the compound.

Solubility Data of a Structurally Related Analog

Table 1: Mole Fraction Solubility (x) of L-Homophenylalanine Ethyl Ester Hydrochloride in Various Solvents at Different Temperatures (K) [6]

| Temperature (K) | Ethanol | n-Propanol | i-Propanol | n-Butanol | Acetone |

| 283.15 | 0.0458 | 0.0267 | 0.0175 | 0.0163 | 0.0007 |

| 293.15 | 0.0573 | 0.0339 | 0.0224 | 0.0209 | 0.0010 |

| 303.15 | 0.0711 | 0.0428 | 0.0285 | 0.0267 | 0.0013 |

| 313.15 | 0.0876 | 0.0538 | 0.0362 | 0.0341 | 0.0017 |

| 323.15 | 0.1075 | 0.0674 | 0.0458 | 0.0434 | 0.0022 |

It is crucial to note that the esterification of the carboxylic acid group will alter the polarity and hydrogen bonding capabilities of the molecule, and thus, the solubility values presented above should be considered as an estimation for the trends of this compound.

For the free amino acid, L-Homophenylalanine, the aqueous solubility is reported to be 3.33 mg/mL, achieved with the aid of ultrasonication and pH adjustment to 12 with NaOH.[2]

Experimental Determination of Solubility

The recommended method for the accurate determination of the solubility of this compound is the isothermal equilibrium solubility method , followed by quantification of the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Principle

A supersaturated solution of the compound in the selected solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 2 mL) of the desired solvent (e.g., water, methanol, ethanol) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sampling and Filtration:

-

Remove the vials from the shaker and allow the undissolved solid to settle for approximately 30 minutes in a temperature-controlled environment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility, accounting for the dilution factor.

-

Recommended HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.

Table 2: HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH 2.85) (e.g., 25:75 v/v)[7] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Note: Method development and validation are essential to ensure accuracy and precision for this specific analyte.

HPLC Analysis Workflow Diagram

Caption: HPLC Quantification Workflow.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a complete public dataset for this specific compound is lacking, the provided data for a close structural analog, along with the detailed experimental protocol, offers a robust starting point for researchers, scientists, and drug development professionals. The methodologies outlined herein, when executed with precision, will yield reliable and accurate solubility data, which is critical for the successful development and application of this important pharmaceutical intermediate.

References

-

Journal of Chemical & Engineering Data. (2021). Solubility Behavior of l-Homophenylalanine Ethyl Ester Hydrochloride in 12 Individual Solvents from 283.15 to 323.15 K. ACS Publications. Available at: [Link]

-

PubChem. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Royal Society of Chemistry. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

Sources

- 1. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. 105382-09-0|this compound|BLD Pharm [bldpharm.com]

- 5. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jocpr.com [jocpr.com]

(S)-2-Amino-4-phenylbutanoic Acid Hydrochloride: A Technical Guide for Central Nervous System Research Applications

Abstract

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-homophenylalanine hydrochloride (L-HPA·HCl), is a non-proteinogenic α-amino acid structurally analogous to L-phenylalanine. While its primary industrial application lies in its use as a chiral building block for synthesizing angiotensin-converting enzyme (ACE) inhibitors, its structural characteristics present a compelling case for its utility as a specialized tool in central nervous system (CNS) research.[1][2][3] This guide provides an in-depth technical overview of L-HPA·HCl, focusing on its physicochemical properties, its presumptive mechanism of interaction with the CNS via the Large Neutral Amino Acid Transporter 1 (LAT1), and its potential applications in neuropharmacology and drug development. We will explore its role as a competitive ligand for studying blood-brain barrier transport, its potential influence on neurotransmitter synthesis pathways, and provide validated experimental frameworks for its application in both in vitro and in vivo CNS models.

Introduction: Beyond a Synthetic Intermediate

(S)-2-Amino-4-phenylbutanoic acid is a homolog of L-phenylalanine, featuring an additional methylene group in its side chain.[4] This seemingly minor structural modification has significant implications for its biological recognition and transport. While the bulk of existing literature centers on its role as a precursor in pharmaceutical synthesis, particularly for drugs targeting hypertension, this perspective overlooks its potential as a probe for fundamental CNS processes.[3][5]

The blood-brain barrier (BBB) represents a formidable challenge in neuroscience research and drug development, tightly regulating the passage of molecules into the brain's microenvironment. The Large Neutral Amino Acid Transporter 1 (LAT1), a stereoselective transporter highly expressed at the BBB, is a critical gateway for essential amino acids like L-phenylalanine, as well as several neuroactive drugs such as L-DOPA and gabapentin.[6][7][8] Given its structural similarity to L-phenylalanine, L-HPA is a prime candidate for interaction with LAT1, positioning it as a valuable tool for researchers seeking to modulate or investigate this crucial transport system.

This guide will bridge the gap between the compound's established use in chemical synthesis and its untapped potential in CNS research. We will provide the foundational knowledge and practical methodologies for scientists to leverage L-HPA·HCl in their studies of neuro-transport phenomena, neurotransmitter modulation, and as a potential scaffold for novel CNS drug delivery strategies.

Physicochemical Properties for the Bench Scientist

The hydrochloride salt of L-homophenylalanine is typically supplied as a white crystalline solid, a form that enhances its solubility in aqueous solutions for experimental use.[9] Understanding its physical and chemical characteristics is paramount for accurate and reproducible experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [3] |

| Melting Point | 262-265 °C (decomposes) | [3] |

| Appearance | White crystalline solid | [9] |

| Solubility (Hydrochloride Salt) | Soluble in water. Also soluble in DMF (25 mg/mL), DMSO (20 mg/mL), Ethanol (14 mg/mL), and PBS (pH 7.2, 10 mg/mL). | [10] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Expert Insight: The hydrochloride salt form is preferred for research applications due to its improved stability and solubility in physiological buffers compared to the free base. When preparing stock solutions, it is advisable to start with a concentration of 10 mg/mL in PBS (pH 7.2) and sterile filter for cell culture experiments. For in vivo applications, solubility in saline should be confirmed for the desired dosage.

Mechanism of Action: The LAT1 Gateway to the CNS

The primary mechanism by which L-HPA·HCl is expected to exert effects on the CNS is through its interaction with the Large Neutral Amino Acid Transporter 1 (LAT1). LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including phenylalanine, tyrosine, leucine, and tryptophan, across the BBB.[11] This transport is crucial for providing the brain with the necessary precursors for protein and neurotransmitter synthesis.[12][13]

Competitive Inhibition and Transport

Due to its structural similarity to L-phenylalanine, L-HPA is hypothesized to be a substrate for LAT1. This interaction can be leveraged in two principal ways in a research setting:

-

As a Competitive Inhibitor: L-HPA can be used to competitively block the transport of other LAT1 substrates. This is invaluable for studies aiming to elucidate the role of LAT1 in the brain uptake of other amino acids, drugs, or novel chemical entities. By observing the reduction in the transport of a radiolabeled or fluorescently tagged LAT1 substrate in the presence of L-HPA, researchers can quantify the involvement of this transporter.[14]

-

As a LAT1 Substrate: L-HPA itself is likely transported across the BBB. This opens up the possibility of using it as a carrier molecule to deliver conjugated drugs or probes into the CNS. Furthermore, once in the brain, elevated concentrations of L-HPA could competitively inhibit the transport of endogenous amino acids, leading to downstream effects on neurotransmitter synthesis.[8]

Signaling Pathway: LAT1-Mediated Transport at the Blood-Brain Barrier

Caption: L-HPA competes with endogenous amino acids for LAT1-mediated transport across the BBB.

Potential Downstream Effects on Neurotransmitter Synthesis

L-phenylalanine is the precursor for the synthesis of tyrosine, which in turn is the precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[13][15] By competing with L-phenylalanine for transport into the brain, high concentrations of L-HPA could theoretically reduce the availability of this crucial precursor, thereby modulating catecholamine synthesis. This makes L-HPA a potential tool for studying the dynamics of neurotransmitter precursor transport and its impact on neurochemical balance.

Workflow: Investigating L-HPA's Impact on Neurotransmitter Levels

Caption: Experimental workflow for assessing the in vivo effects of L-HPA on neurotransmission.

Experimental Protocols and Applications

The following protocols are provided as a framework for incorporating L-HPA·HCl into CNS research. They are based on established methodologies for studying BBB transport and neurochemistry.

In Vitro Blood-Brain Barrier Transport Assay

This protocol allows for the characterization of L-HPA as a competitive inhibitor of LAT1 using a cell-based model.

Objective: To determine the inhibitory constant (IC₅₀) of L-HPA·HCl for LAT1-mediated transport.

Materials:

-

HEK293 cells stably expressing human LAT1 (or a similar cell line)

-

[¹⁴C]-L-leucine (a known LAT1 substrate)

-

This compound (L-HPA·HCl)

-

Hank's Balanced Salt Solution (HBSS)

-

Scintillation fluid and counter

Methodology:

-

Cell Culture: Plate the LAT1-expressing HEK293 cells in 24-well plates and grow to confluence.

-

Preparation of Solutions:

-

Prepare a stock solution of L-HPA·HCl in HBSS.

-

Prepare a range of concentrations of L-HPA·HCl by serial dilution in HBSS.

-

Prepare a solution of [¹⁴C]-L-leucine in HBSS at a concentration close to its Kₘ for LAT1.

-

-

Inhibition Assay:

-

Wash the cells twice with pre-warmed HBSS.

-

Add the L-HPA·HCl solutions at various concentrations to the wells and incubate for 10 minutes at 37°C.

-

Add the [¹⁴C]-L-leucine solution to each well (in the continued presence of L-HPA·HCl) and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of [¹⁴C]-L-leucine uptake against the logarithm of the L-HPA·HCl concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Self-Validation: The experiment should include control wells with no inhibitor (100% uptake) and wells with a known potent LAT1 inhibitor (e.g., JPH203) to establish the dynamic range of the assay.[16]

In Vivo Microdialysis for Neurotransmitter Analysis

This protocol outlines the use of L-HPA·HCl to study its effects on extracellular neurotransmitter levels in a specific brain region of a live animal.[16]

Objective: To measure changes in extracellular dopamine and serotonin levels in the striatum following systemic administration of L-HPA·HCl.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound (L-HPA·HCl)

-

Microdialysis probes and pump

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Anesthetic and surgical equipment

Methodology:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow the animal to recover for at least 24-48 hours.

-

Microdialysis Procedure:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

-

Drug Administration:

-

Administer L-HPA·HCl via intraperitoneal (i.p.) injection at the desired dose, dissolved in sterile saline.

-

Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.

-

-

Sample Analysis:

-

Immediately analyze the dialysate samples using an HPLC-ECD system optimized for the detection of dopamine, serotonin, and their metabolites.

-

-

Data Analysis:

-

Quantify the concentration of each analyte in the dialysate samples.

-

Express the post-injection concentrations as a percentage of the average baseline concentration.

-

Use appropriate statistical tests to determine if L-HPA·HCl administration caused a significant change in neurotransmitter levels.

-

Trustworthiness: The inclusion of a vehicle-injected control group is essential to ensure that any observed changes are due to the action of L-HPA·HCl and not the injection procedure itself.

Future Directions and Unexplored Potential

The application of this compound in CNS research is still in its infancy. The logical next steps for elucidating its role and utility include:

-

Direct Pharmacokinetic Studies: Quantifying the brain penetration and regional distribution of L-HPA·HCl is crucial for understanding its potential CNS effects.

-

Neurobehavioral Studies: Investigating the effects of L-HPA·HCl administration on animal behavior, particularly in models of diseases where LAT1 function is implicated (e.g., phenylketonuria, certain forms of epilepsy), could reveal novel therapeutic avenues.[17]

-

Drug Delivery Conjugates: Exploring the use of L-HPA as a carrier moiety to transport CNS-impermeable drugs across the blood-brain barrier could be a fruitful area of research.

-

Electrophysiological Studies: Examining the effects of L-HPA on neuronal excitability and synaptic transmission in brain slice preparations would provide direct evidence of its neuroactive properties.[18]

Conclusion

This compound, or L-homophenylalanine hydrochloride, represents a promising yet underutilized tool for the CNS researcher. Its structural analogy to L-phenylalanine strongly suggests a functional interaction with the LAT1 transporter at the blood-brain barrier. This positions it as an ideal candidate for use as a competitive inhibitor to study LAT1-mediated transport, and as a potential modulator of neurotransmitter synthesis through precursor competition. The experimental frameworks provided in this guide offer a starting point for researchers to explore these possibilities and unlock the full potential of this compound in advancing our understanding of CNS function and pathology.

References

-

Gabapentinoid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pregabalin - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor | Request PDF. (2025, August 20). Retrieved January 22, 2026, from [Link]

-

Phenylalanine Transport Across the Blood-Brain Barrier as Studied With the in Situ Brain Perfusion Technique. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor | Request PDF. (2025, August 20). Retrieved January 22, 2026, from [Link]

-

[Advances in enzymatic production of L-homophenylalanine]. (2023, August 25). Retrieved January 22, 2026, from [Link]

-

This compound. (2024, April 9). Retrieved January 22, 2026, from [Link]

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024, February 26). Retrieved January 22, 2026, from [Link]

-

Dopamine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria. (n.d.). Retrieved January 22, 2026, from [Link]

-

L-Phenylalanine Concentration in Blood of Phenylketonuria Patients: A Modified Enzyme Colorimetric Assay Compared With Amino Acid Analysis, Tandem Mass Spectrometry, and HPLC Methods. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. (2022, November 17). Retrieved January 22, 2026, from [Link]

-

Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. (n.d.). Retrieved January 22, 2026, from [Link]

-

Relationship: Specific Neurotransmitters and l-phenylalanine. (n.d.). Retrieved January 22, 2026, from [Link]

-

Vol 81, No 1 - Journal of Neurophysiology. (n.d.). Retrieved January 22, 2026, from [Link]

-

LAT1 and LAT2 selectivity of halogenated phenylalanines. (A) Inhibition... (n.d.). Retrieved January 22, 2026, from [Link]

-

(S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505. (n.d.). Retrieved January 22, 2026, from [Link]

-

Regional transport of phenylalanine across the blood-brain barrier. (n.d.). Retrieved January 22, 2026, from [Link]

-

Phenibut - Solubility of Things. (n.d.). Retrieved January 22, 2026, from [Link]

-

(S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505. (n.d.). Retrieved January 22, 2026, from [Link]

-

Continuous in Vivo Monitoring of Amino Acid Neurotransmitters by Microdialysis Sampling with Online Derovatization and Capillary Electrophoresis Separation. (n.d.). Retrieved January 22, 2026, from [Link]

-

Brain microdialysis from inside to outside. The left panel... (n.d.). Retrieved January 22, 2026, from [Link]

-

Phenylketonuria: translating research into novel therapies. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates | Molecular Pharmaceutics. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). Retrieved January 22, 2026, from [Link]

-

An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons. (n.d.). Retrieved January 22, 2026, from [Link]

-

Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. (n.d.). Retrieved January 22, 2026, from [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mechanisms of Dominant Electrophysiological Features of Four Subtypes of Layer 1 Interneurons. (2023, May 3). Retrieved January 22, 2026, from [Link]

-

Transport of L-phenylalanine and related amino acids at the ovine blood-brain barrier. (n.d.). Retrieved January 22, 2026, from [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). Retrieved January 22, 2026, from [Link]

-

Transport of Amino Acids Across the Blood-Brain Barrier. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. researchgate.net [researchgate.net]

- 6. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 7. Pregabalin - Wikipedia [en.wikipedia.org]

- 8. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Transport of L-phenylalanine and related amino acids at the ovine blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

- 12. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine - Wikipedia [en.wikipedia.org]

- 14. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Hydantoinase method for (S)-2-Amino-4-phenylbutanoic acid synthesis

Application Note & Protocol

Topic: High-Yield Enantioselective Synthesis of (S)-2-Amino-4-phenylbutanoic Acid via a Multi-Enzyme Hydantoinase Cascade

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Paradigm Shift in Chiral Amine Synthesis

(S)-2-Amino-4-phenylbutanoic acid, also known as L-homophenylalanine, is a non-proteinogenic amino acid of significant interest in pharmaceutical development, primarily as a key chiral building block for Angiotensin-Converting Enzyme (ACE) inhibitors. Traditional chemical synthesis routes to such chiral molecules are often plagued by challenges including harsh reaction conditions, the use of toxic reagents, and the need for difficult chiral resolutions, resulting in lower yields and significant environmental impact.

This application note details a robust and sustainable biocatalytic route known as the "hydantoinase process." This method leverages a multi-enzyme cascade to achieve dynamic kinetic resolution of a racemic hydantoin precursor, D,L-5-(2-phenylethyl)hydantoin, delivering the desired (S)-enantiomer with exceptional purity and high theoretical yields approaching 100%. We will explore the underlying enzymatic mechanics, provide detailed, field-proven protocols for both substrate synthesis and enzymatic conversion, and discuss the critical parameters for process optimization and validation.

The Scientific Rationale: Engineering an Efficient Enzymatic Cascade

The core of this method is a dynamic kinetic resolution process. Unlike a standard kinetic resolution which has a maximum theoretical yield of 50%, this process integrates an in-situ racemization step, continuously converting the unwanted enantiomer into the desired reaction pathway. This ensures that the entire racemic starting material can be converted into a single, optically pure product.[1]

The Multi-Enzyme System

For the synthesis of L-amino acids like (S)-2-Amino-4-phenylbutanoic acid, an optimized system typically employs a cascade of three to four distinct enzymatic activities. While a simple L-selective hydantoinase and L-carbamoylase can work, a more robust and industrially relevant process often uses a "double-racemase" system, which is effective even with more common D-selective hydantoinases.[2]

-

Hydantoinase (EC 3.5.2.2): This enzyme initiates the process by stereoselectively hydrolyzing the hydantoin ring. While L-selective hydantoinases exist (e.g., from Arthrobacter aurescens), many robust industrial hydantoinases are D-selective.[3] The protocol can be adapted for either.

-

Hydantoin Racemase (EC 5.1.99.5): This is the lynchpin of the dynamic resolution. It rapidly interconverts the unreacted L-hydantoin back into D,L-hydantoin, ensuring a continuous supply of the D-enantiomer for the hydantoinase.[4]

-

N-Carbamoyl-Amino Acid Racemase: This enzyme racemizes the N-carbamoyl-D-amino acid intermediate produced by the D-hydantoinase into N-carbamoyl-L-amino acid.

-

L-N-Carbamoylase (EC 3.5.1.77): This highly specific enzyme hydrolyzes the N-carbamoyl-L-amino acid to yield the final, optically pure (S)-2-Amino-4-phenylbutanoic acid.[4]

Visualizing the Enzymatic Cascade

The logical flow of this four-enzyme system ensures a unidirectional conversion of the racemic substrate into the desired L-amino acid, minimizing intermediate accumulation and maximizing yield.

Sources

- 1. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System [mdpi.com]

- 3. The structure of L-hydantoinase from Arthobacter aurescens leads to an understanding of dihydropyrimidinase substrate and enantio specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydantoin racemase from Arthrobacter aurescens DSM 3747: heterologous expression, purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1H and 13C NMR Spectroscopic Analysis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride

Introduction

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-Homophenylalanine hydrochloride, is a non-proteinogenic amino acid that serves as a crucial chiral building block in synthetic organic chemistry. Its structural resemblance to natural amino acids like phenylalanine makes it a valuable precursor in the development of peptidomimetics, enzyme inhibitors, and other pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of (S)-2-Amino-4-phenylbutanoic acid.

Experimental Protocols

Sample Preparation

The hydrochloride salt of (S)-2-Amino-4-phenylbutanoic acid enhances its solubility in polar solvents, which is a key consideration for NMR sample preparation.

Rationale for Solvent Choice:

-

Deuterium Oxide (D₂O): An excellent choice for water-soluble compounds like amino acid hydrochlorides. A key advantage is the exchange of labile protons (from -NH₃⁺ and -COOH) with deuterium, which simplifies the ¹H NMR spectrum by removing their signals.[1]

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): A versatile polar aprotic solvent that can dissolve a wide range of compounds. In DMSO-d₆, the labile protons of the ammonium and carboxylic acid groups are typically observable, providing more complete structural information, although their peaks may be broad.[2]

Protocol:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. For ¹³C NMR, a higher concentration (around 50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to the NMR tube.

-

Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition

The following are general parameters for acquiring high-quality 1D ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition Protocol:

-

Spectrometer: 400 MHz or 500 MHz

-

Pulse Program: Standard single-pulse (zg30 or similar)

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 12-16 ppm

-

Temperature: 298 K (25 °C)

¹³C NMR Acquisition Protocol:

-

Spectrometer: 100 MHz or 125 MHz (corresponding to a 400 or 500 MHz ¹H frequency)

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 200-240 ppm

-

Temperature: 298 K (25 °C)

Caption: General workflow for NMR sample preparation and data acquisition.

Results and Spectral Interpretation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (data for the racemate, DL-Homophenylalanine, is used as it is spectrally identical in a non-chiral solvent).

¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.2-7.4 | Multiplet | 5H | Aromatic (C₅-H to C₉-H) |

| 2 | ~4.0-4.2 | Triplet | 1H | C₂-H (α-H) |

| 3 | ~2.7-2.9 | Triplet | 2H | C₄-H₂ (γ-H₂) |

| 4 | ~2.1-2.3 | Multiplet | 2H | C₃-H₂ (β-H₂) |

Interpretation of ¹H NMR Spectrum:

-

The signals in the aromatic region, integrating to 5 protons, correspond to the monosubstituted phenyl ring.

-

The downfield triplet at approximately 4.0-4.2 ppm is characteristic of the α-proton (C₂-H), which is deshielded by the adjacent electron-withdrawing ammonium and carboxylic acid groups. Its triplet multiplicity arises from coupling to the two neighboring β-protons.

-

The triplet at around 2.7-2.9 ppm corresponds to the γ-protons (C₄-H₂), which are adjacent to the phenyl ring. The triplet splitting is due to coupling with the two β-protons.

-

The multiplet at approximately 2.1-2.3 ppm is assigned to the β-protons (C₃-H₂). These protons are coupled to both the α-proton and the γ-protons, resulting in a more complex splitting pattern.

¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~175 | C₁ (C=O) |

| 2 | ~141 | C₅ (Quaternary Aromatic) |

| 3 | ~129 | C₆, C₈ (Aromatic CH) |

| 4 | ~128 | C₇, C₉ (Aromatic CH) |

| 5 | ~126 | C₇ (Aromatic CH) |

| 6 | ~54 | C₂ (α-C) |

| 7 | ~34 | C₃ (β-C) |

| 8 | ~32 | C₄ (γ-C) |

Interpretation of ¹³C NMR Spectrum:

-

The signal at the lowest field (~175 ppm) is assigned to the carbonyl carbon (C₁) of the carboxylic acid.

-

The signals in the range of 126-141 ppm are characteristic of the aromatic carbons. The quaternary carbon (C₅) is observed around 141 ppm, while the protonated aromatic carbons appear between 126 and 129 ppm.

-

The signal at approximately 54 ppm corresponds to the α-carbon (C₂), which is attached to the ammonium group.

-

The aliphatic carbons, C₃ and C₄, appear at higher fields, around 34 and 32 ppm, respectively.

Conclusion

This application note provides a comprehensive protocol for the preparation and NMR analysis of this compound. The detailed ¹H and ¹³C NMR spectral data and their interpretations confirm the chemical structure of the molecule. These methods and the provided spectral assignments serve as a reliable reference for researchers and scientists in the fields of synthetic chemistry and drug development, ensuring accurate characterization and quality control of this important chiral building block.

References

-

PubChem. DL-Homophenylalanine. National Center for Biotechnology Information. [Link]

-

Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

Sources

Application Notes and Protocols for (S)-2-Amino-4-phenylbutanoic acid hydrochloride in Cell Culture

Abstract

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-Homophenylalanine hydrochloride, is a non-proteinogenic amino acid analog of L-phenylalanine. This document provides a comprehensive technical guide for its application in cell culture, with a particular focus on cancer research. We elucidate its proposed mechanism of action as a competitive inhibitor of amino acid transporters, which are frequently overexpressed in cancer cells and are crucial for their sustained proliferation and survival. Detailed, field-tested protocols are provided for the preparation of the compound, determination of its cytotoxic effects, and validation of its mechanistic impact on apoptosis and protein synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of targeting amino acid metabolism in cancer and other diseases characterized by metabolic dysregulation.

Scientific Background: The Strategic Targeting of Amino Acid Metabolism in Cancer

Cancer is characterized by profound metabolic reprogramming, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] A critical feature of this rewiring is an increased dependence on extracellular amino acids.[2] Cancer cells utilize amino acids not only as building blocks for protein and nucleotide synthesis but also as key signaling molecules that regulate growth pathways, such as the mTORC1 signaling cascade.[3][4]

To satisfy this heightened demand, cancer cells upregulate the expression of specific amino acid transporters on their cell surface.[2][3] One of the most critical and well-validated of these is the L-type Amino Acid Transporter 1 (LAT1) , encoded by the SLC7A5 gene.[5] LAT1 facilitates the transport of large neutral amino acids (LNAAs), including leucine, isoleucine, and phenylalanine, which are essential for cell growth.[6] The overexpression of LAT1 is a common feature across numerous cancer types, including breast, prostate, and biliary tract cancers, and often correlates with poor prognosis.[5][7] This dependency creates a specific metabolic vulnerability, making LAT1 an attractive therapeutic target.[6][8]

(S)-2-Amino-4-phenylbutanoic acid, as a structural analog of endogenous LAT1 substrates, is hypothesized to act as a competitive inhibitor. By occupying the transporter, it blocks the uptake of essential amino acids, effectively starving the cancer cell. This nutrient deprivation is expected to trigger a cascade of anti-proliferative events, including the inhibition of the mTOR signaling pathway, a master regulator of cell growth, and the subsequent suppression of protein synthesis, ultimately leading to cell cycle arrest and apoptosis.[6]

Caption: Proposed mechanism of (S)-2-Amino-4-phenylbutanoic acid as a LAT1 inhibitor.

Compound Information and Solution Preparation

Compound Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | L-Homophenylalanine hydrochloride |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 943-73-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, and ethanol.[9][10] |

Protocol for Preparing a 100 mM Stock Solution

Causality: A concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. DMSO is a common solvent for organic compounds as it is readily miscible with culture media and is generally well-tolerated by cells at low final concentrations (<0.5% v/v). Using the hydrochloride salt form enhances solubility in aqueous solutions.[11]

Materials:

-